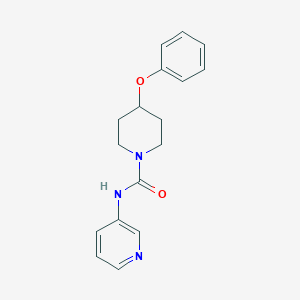![molecular formula C17H22N2OS2 B7638874 4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as PTT, and it has been found to have a wide range of potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of PTT is not fully understood. However, studies have shown that PTT can inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in cell proliferation, survival, and apoptosis. Inhibition of these pathways by PTT can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PTT can induce apoptosis in cancer cells. It has been found to inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTT is its potential as an anticancer and antimicrobial agent. However, there are also some limitations to using PTT in lab experiments. One limitation is that the synthesis of PTT is a complex process that requires specialized equipment and expertise. Another limitation is that the mechanism of action of PTT is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on PTT. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on PTT. Additionally, more research is needed to fully understand the mechanism of action of PTT and optimize its use in lab experiments.
Synthesis Methods
The synthesis of PTT is a complex process that involves several steps. The first step involves the reaction of 4-isothiocyanato benzyl chloride with 4-isopropylphenyl thiol to form 4-(4-isopropylphenylthio)benzyl isothiocyanate. The second step involves the reaction of 4-(4-isopropylphenylthio)benzyl isothiocyanate with 2-mercapto-5-(4-isopropylphenyl)-1,3-thiazole to form 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate. The final step involves the reaction of 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate with 1,4-thiazinane 1-oxide to form PTT.
Scientific Research Applications
PTT has been found to have significant potential in scientific research. It has been extensively studied for its anticancer properties. Studies have shown that PTT can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-13(2)14-3-5-15(6-4-14)17-18-11-16(21-17)12-19-7-9-22(20)10-8-19/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHUAJPFSPPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CN3CCS(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
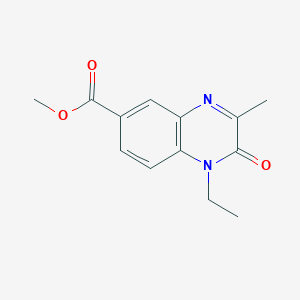
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)
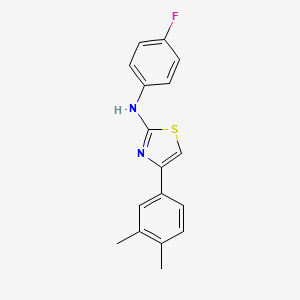
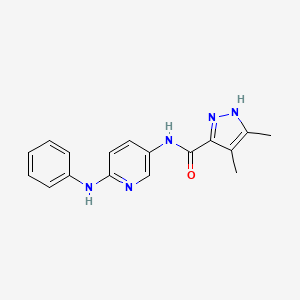
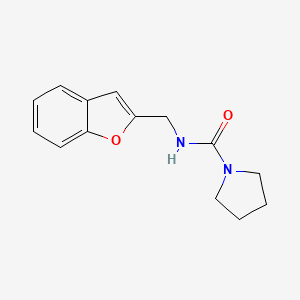
![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
